
Carvacrol-b-D-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carvacrol-b-D-glucuronide is a derivative of carvacrol, a monoterpenic phenol found in the essential oils of various aromatic plants such as oregano and thyme. Carvacrol is known for its diverse pharmacological properties, including antimicrobial, antioxidant, and anti-inflammatory activities. The glucuronide derivative is formed through the conjugation of carvacrol with glucuronic acid, enhancing its solubility and bioavailability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carvacrol-b-D-glucuronide can be synthesized through the enzymatic or chemical conjugation of carvacrol with glucuronic acid. One common method involves the use of UDP-glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid from UDP-glucuronic acid to carvacrol. This reaction typically occurs under mild conditions, with optimal pH and temperature settings to ensure enzyme activity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of bioreactors to maintain controlled conditions for enzymatic reactions. The process can be scaled up by optimizing parameters such as substrate concentration, enzyme loading, and reaction time. Additionally, purification steps such as chromatography may be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Carvacrol-b-D-glucuronide can undergo various chemical reactions, including:
Oxidation: The phenolic group in carvacrol can be oxidized to form quinones.
Reduction: The carbonyl group in the glucuronic acid moiety can be reduced to form alcohols.
Substitution: The hydroxyl group in carvacrol can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced glucuronic acid derivatives.
Substitution: Substituted carvacrol derivatives with various functional groups.
Applications De Recherche Scientifique
Carvacrol-b-D-glucuronide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glucuronidation reactions and enzyme kinetics.
Biology: Investigated for its role in metabolic pathways and its effects on cellular processes.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its enhanced bioavailability.
Mécanisme D'action
The mechanism of action of carvacrol-b-D-glucuronide involves its interaction with various molecular targets and pathways. The glucuronide moiety enhances the solubility and bioavailability of carvacrol, allowing it to exert its effects more efficiently. Carvacrol itself is known to disrupt microbial cell membranes, inhibit enzyme activity, and modulate signaling pathways involved in inflammation and oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thymol-b-D-glucuronide: Another glucuronide derivative of a monoterpenic phenol with similar antimicrobial and antioxidant properties.
Eugenol-b-D-glucuronide: A glucuronide derivative of eugenol, known for its anti-inflammatory and analgesic effects.
Uniqueness
Carvacrol-b-D-glucuronide stands out due to its potent antimicrobial activity and its ability to enhance the bioavailability of carvacrol. Its unique combination of properties makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C16H22O7 |
|---|---|
Poids moléculaire |
326.34 g/mol |
Nom IUPAC |
(2S,3S,5R,6S)-3,4,5-trihydroxy-6-(2-methyl-5-propan-2-ylphenoxy)oxane-2-carboxylic acid |
InChI |
InChI=1S/C16H22O7/c1-7(2)9-5-4-8(3)10(6-9)22-16-13(19)11(17)12(18)14(23-16)15(20)21/h4-7,11-14,16-19H,1-3H3,(H,20,21)/t11?,12-,13+,14-,16+/m0/s1 |
Clé InChI |
TZRSIUKJGIWYEN-ZXLQMTARSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)C(C)C)O[C@H]2[C@@H](C([C@@H]([C@H](O2)C(=O)O)O)O)O |
SMILES canonique |
CC1=C(C=C(C=C1)C(C)C)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-4-oxo-3-(4-sulfooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B13433829.png)

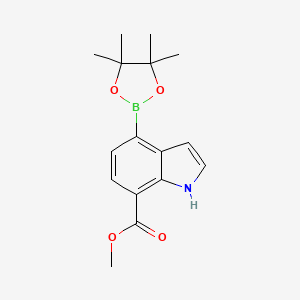

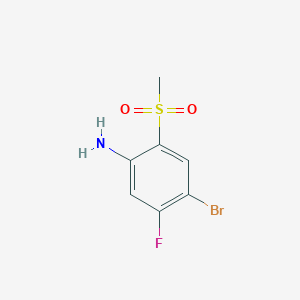
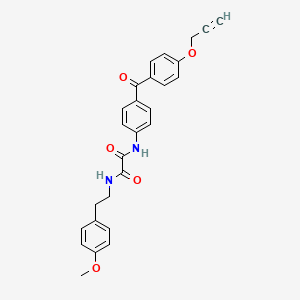
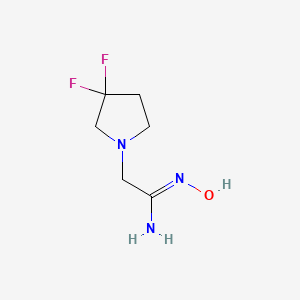
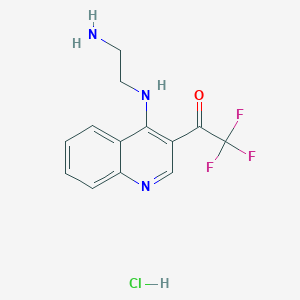
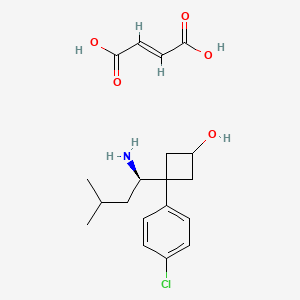
![(E)-1-(3,4-dimethoxyphenyl)-3-(9H-pyrido[3,4-b]indol-1-yl)prop-2-en-1-one](/img/structure/B13433868.png)
![Methyl 2-[2-[(2,5-Dimethylphenoxy)methyl]phenyl]-2-(hydroxy)acetic Acid Ester](/img/structure/B13433881.png)
![(3S,4R)-3,4,5-trihydroxy-1-(9H-pyrido[3,4-b]indol-1-yl)pentan-1-one](/img/structure/B13433883.png)
